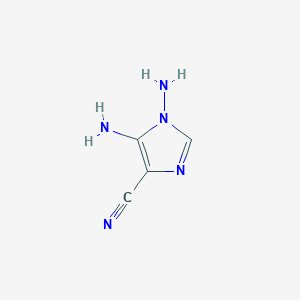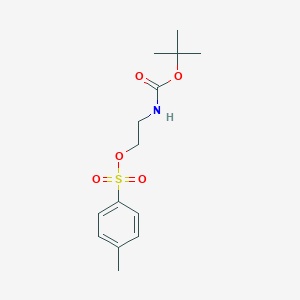![molecular formula C14H22O7 B114972 ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate CAS No. 143114-02-7](/img/structure/B114972.png)
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate is a synthetic polymer composed of polyvinyl alcohol and triethylene glycol diacrylate. This copolymer is known for its unique properties, such as high water absorption, flexibility, and biocompatibility. It is widely used in various fields, including biomedical applications, drug delivery systems, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate can be synthesized through free radical polymerization. The process involves the reaction of polyvinyl alcohol with triethylene glycol diacrylate in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in an aqueous solution at elevated temperatures (around 60-80°C) to facilitate the formation of the copolymer .
Industrial Production Methods
In industrial settings, the copolymer is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure consistent product quality. The polymerization process may involve continuous or batch processing, depending on the desired production scale. The resulting copolymer is then purified and dried to obtain the final product .
化学反应分析
Types of Reactions
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The copolymer can undergo substitution reactions with nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Amines or thiols in the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted polyvinyl alcohol derivatives.
科学研究应用
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biosensors and bioadhesives.
Medicine: Utilized in drug delivery systems, wound dressings, and tissue engineering scaffolds.
Industry: Applied in coatings, adhesives, and water treatment processes.
作用机制
The mechanism of action of polyvinyl alcohol-triethylene glycol diacrylate copolymer involves the formation of a three-dimensional network through crosslinking. This network structure imparts unique properties, such as high water absorption and mechanical strength. The copolymer interacts with various molecular targets, including proteins and cells, through hydrogen bonding and electrostatic interactions. These interactions facilitate its use in biomedical applications, such as drug delivery and tissue engineering.
相似化合物的比较
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate can be compared with other similar compounds, such as:
Polyvinyl alcohol-polyethylene glycol diacrylate copolymer: Similar in structure but uses polyethylene glycol instead of triethylene glycol.
Polyvinyl alcohol-polypropylene glycol diacrylate copolymer: Uses polypropylene glycol, resulting in different mechanical properties.
Polyvinyl alcohol-ethylene glycol dimethacrylate copolymer: Uses ethylene glycol dimethacrylate, which provides different crosslinking density and properties.
These comparisons highlight the uniqueness of polyvinyl alcohol-triethylene glycol diacrylate copolymer in terms of its specific properties and applications.
属性
CAS 编号 |
143114-02-7 |
|---|---|
分子式 |
C14H22O7 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C12H18O6.C2H4O/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2;1-2-3/h3-4H,1-2,5-10H2;2-3H,1H2 |
InChI 键 |
AURMZYPHQITQON-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO |
规范 SMILES |
C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO |
同义词 |
polyvinyl alcohol-triethylene glycol diacrylate copolymer PVA-TEGDA copolyme |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


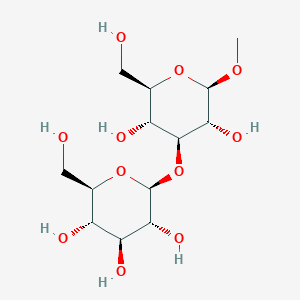
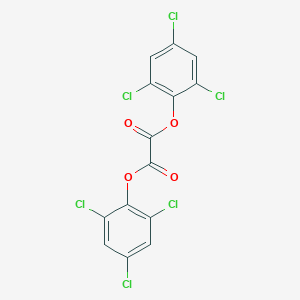
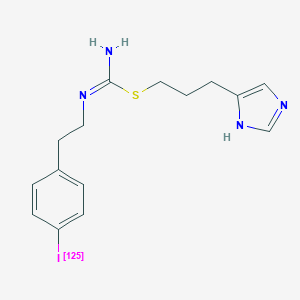
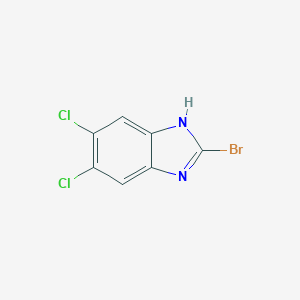
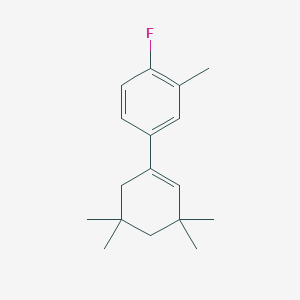
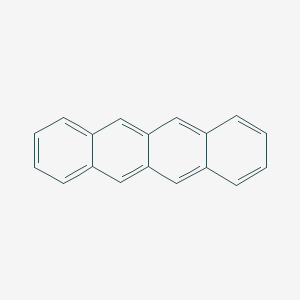
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
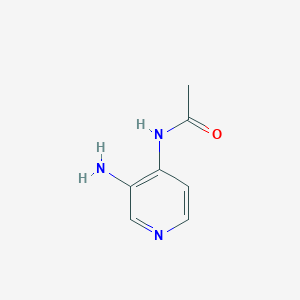
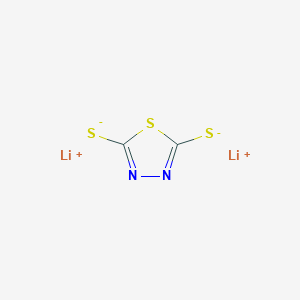
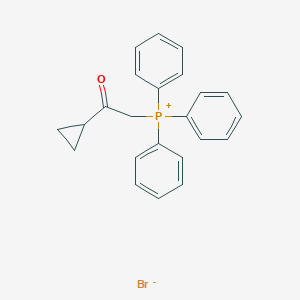
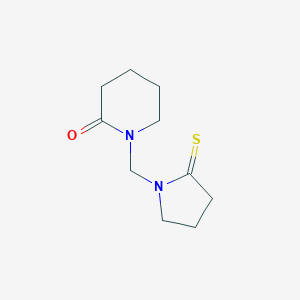
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
